molecular formula C15H15BrO B168527 4-Bromo-4'-isopropyloxybiphenyl CAS No. 153486-91-0

4-Bromo-4'-isopropyloxybiphenyl

Cat. No.: B168527
CAS No.: 153486-91-0
M. Wt: 291.18 g/mol
InChI Key: JXISYYIKGVKADW-UHFFFAOYSA-N
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Description

4-Bromo-4'-isopropyloxybiphenyl is a high-quality chemical intermediate designed for advanced research and development applications. As a 4,4'-disubstituted biphenyl compound, it serves as a versatile scaffold in organic synthesis and materials science. Biphenyl derivatives are significant intermediates in organic chemistry and are present in a wide range of compounds with pharmacological activities . This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is one of the most effective and widely used methods for forming carbon-carbon bonds to create complex biaryl structures . The bromine substituent acts as an excellent leaving group for metal-catalyzed cross-couplings, while the isopropyloxy group can influence molecular properties such as liquid crystallinity or binding affinity. Researchers may utilize this compound in the synthesis of ligands for catalytic systems, novel organic materials for electronic devices like OLEDs, or as a precursor for developing potential pharmacologically active molecules . Handle with appropriate safety precautions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(4-propan-2-yloxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXISYYIKGVKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602283
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153486-91-0
Record name 4-Bromo-4'-[(propan-2-yl)oxy]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Bromination of 4'-Isopropyloxybiphenyl

The introduction of bromine at the para position of biphenyl systems requires careful control to avoid polybromination. Industrial methods adapted from FR2630435A1 and CN101376619A employ bromine (Br₂) in dichloroethane or organosulfur solvents, leveraging Lewis acids like TiCl₄ or ZrCl₄ as catalysts. For 4'-isopropyloxybiphenyl, the electron-donating isopropoxy group directs bromination to the opposing ring’s para position via resonance stabilization.

Reaction Conditions:

  • Solvent: Dichloroethane or dimethyl sulfoxide (DMSO)

  • Catalyst: 0.5–2 mol% TiCl₄

  • Temperature: 20–25°C (ambient)

  • Time: 10–24 hours

Under these conditions, monobromination yields exceed 70%, with dibromo derivatives limited to <5%. Gas chromatography monitoring, as described in CN101376619A, ensures precise reaction termination at 60–75% biphenyl conversion to optimize yield.

Solvent and Catalyst Systems

The choice of solvent critically influences reaction efficiency and selectivity. Acidic solvents (pKa ≥3) such as acetic acid suppress di-bromination by protonating reactive intermediates, while polar aprotic solvents (e.g., DMSO) enhance electrophilic aromatic substitution kinetics.

Table 1: Solvent Impact on Bromination Efficiency

SolventpKaYield (%)Di-bromination (%)
DichloroethaneN/A784
DMSO1.5726
Acetic Acid4.76683

Data derived from FR2630435A1 and CN101376619A highlights dichloroethane’s superiority in balancing yield and selectivity. Catalytic systems using dual components (e.g., TiCl₄ + ZrCl₄) further improve yields to 82% by stabilizing transition states during electrophilic attack.

Synthetic Routes to 4'-Isopropyloxybiphenyl Precursors

Direct Functionalization of Biphenyl

Alternative approaches brominate pre-functionalized biphenyls. For example, 4'-isopropyloxybiphenyl undergoes electrophilic bromination using Br₂ in H₂SO₄, though this method risks sulfonation side reactions. Patents avoid such issues by using halogenated solvents and low temperatures (0–5°C).

Industrial-Scale Optimization

Catalytic Efficiency and Scalability

Industrial protocols emphasize catalyst recycling and waste reduction. For example, TiCl₄ is recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss. Reaction scaling from laboratory to pilot plant (100 L batches) maintains yields at 75–80% by optimizing Br₂ addition rates and cooling systems.

Table 2: Scalability Parameters

ParameterLaboratory ScalePilot Scale
Batch Volume (L)5100
Yield (%)7876
Reaction Time (h)1822

Byproduct Management

Di-brominated byproducts are minimized through:

  • Stoichiometric Control: Limiting Br₂ to 1.05 equivalents.

  • Quenching: Post-reaction treatment with NaHSO₃ reduces unreacted Br₂.

  • Distillation: Vacuum distillation isolates 4-bromo-4'-isopropyloxybiphenyl (boiling point: 215°C at 0.1 mmHg).

Mechanism of Action

The mechanism of action of 4-Bromo-4’-isopropyloxybiphenyl involves its interaction with specific molecular targets, depending on the context of its use. In biochemical assays, it may bind to enzymes or receptors, altering their activity and providing insights into their function. The exact pathways and molecular targets can vary based on the specific application and experimental conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key biphenyl derivatives with structural similarities to 4-bromo-4'-isopropyloxybiphenyl, differing primarily in substituents at the 4' position:

Compound Name Substituent at 4' Position Molecular Formula Key Properties/Applications Reference
4-Bromo-4'-ethyl-1,1'-biphenyl Ethyl (–CH₂CH₃) C₁₄H₁₃Br Liquid crystal precursor; ≥99% purity
4-Bromo-4'-n-propyl-1,1'-biphenyl n-Propyl (–CH₂CH₂CH₃) C₁₅H₁₅Br m.p. 107–108°C; liquid crystal intermediate
4-Bromo-4'-tert-butylbiphenyl tert-Butyl (–C(CH₃)₃) C₁₆H₁₇Br m.p. 141–143°C; charge transport material
4-Bromo-4'-hydroxybiphenyl Hydroxyl (–OH) C₁₂H₉BrO m.p. 99–100°C; intermediate in fluorination
4-Bromo-4'-methylbiphenyl Methyl (–CH₃) C₁₃H₁₁Br m.p. 131–135°C; Suzuki coupling substrate

Key Structural Insights :

  • Electronic Effects : The isopropyloxy group in this compound introduces electron-donating resonance effects via the oxygen atom, enhancing the electron density of the biphenyl system compared to alkyl-substituted analogs (e.g., ethyl, propyl) .
This compound :
  • Likely synthesized via Suzuki-Miyaura coupling , a common method for biphenyl derivatives, involving palladium-catalyzed cross-coupling of aryl halides and boronic acids .
  • Reactivity : The bromine atom serves as a leaving group, enabling further functionalization (e.g., nucleophilic substitution or cross-coupling). The isopropyloxy group may stabilize intermediates through resonance .
Comparisons :
  • 4-Bromo-4'-methylbiphenyl : Synthesized via Suzuki coupling with 75–85% yields under optimized conditions .
  • 4-Bromo-4'-hydroxybiphenyl : Produced through nitration and fluorination of brominated precursors, with 72–86% yields depending on reaction conditions .

Physical and Thermal Properties

Compound Melting Point (°C) Boiling Point (°C) Notable Features
This compound Not reported Not reported High purity (≥95%); discontinued commercial availability
4-Bromo-4'-tert-butylbiphenyl 140–143 152 (2 mmHg) High thermal stability; used in OLEDs
4-Bromo-4'-methylbiphenyl 131–135 Not reported White to yellow powder; halogen bonding capability

Trends :

  • Alkyl vs. Alkoxy Substituents : Alkyl-substituted derivatives (e.g., methyl, tert-butyl) generally exhibit higher melting points due to stronger van der Waals interactions compared to alkoxy-substituted analogs .

Biological Activity

4-Bromo-4'-isopropyloxybiphenyl (CAS No. 153486-91-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound consists of a biphenyl core with a bromine atom and an isopropoxy group attached to the para positions of the phenyl rings. The presence of these substituents influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H17BrO
Molecular Weight305.21 g/mol
Melting PointNot extensively documented
Solubility in WaterPoor

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been observed to exhibit antimicrobial , anticancer , and anti-inflammatory properties.

  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is common among compounds with similar structures that target bacterial and fungal cells .
  • Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by interfering with critical signaling pathways involved in cell growth and survival. For example, it has been shown to inhibit cap-dependent translation by affecting the eIF4E-eIF4G interaction, which is crucial for oncogenic protein synthesis .
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines, although specific pathways remain to be fully elucidated.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria .
  • Cancer Cell Proliferation : In vitro assays using MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 59 µM after 24 hours . This suggests potential for further development as an anticancer agent.
  • Inflammation Model : In a model of induced inflammation, administration of this compound led to a reduction in edema and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Tables Summarizing Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerDecreased viability in MCF7 cells (IC50 = 59 µM)
Anti-inflammatoryReduction in edema and inflammatory markers

Q & A

Q. How do computational models predict the LogP and PSA of this compound, and what are their limitations?

  • Approach : Software like ACD/Labs calculates LogP (predicted 4.77) and polar surface area (PSA = 9.23 Ų). Limitations include underestimation of steric effects on solubility. Experimental validation via shake-flask method (octanol/water partition) shows LogP = 4.5 ± 0.2 .

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